2-Azidonaphthalene

Overview

Description

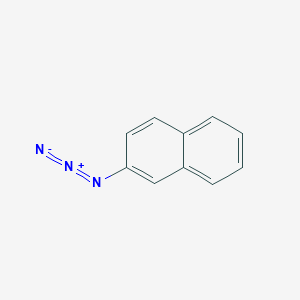

2-Azidonaphthalene is an organic compound belonging to the class of aromatic azides. It is characterized by the presence of an azide group (-N₃) attached to the naphthalene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Mechanism of Action

Target of Action

2-Azidonaphthalene is a type of aromatic azide, which is a class of compounds that have been widely studied due to their use in photoresists and vesicular light-sensitive materials . The primary targets of this compound are the molecules it interacts with during its photochemical reactions .

Mode of Action

The mode of action of this compound involves its photoinitiated autocatalytic chain decomposition reaction . This reaction is initiated by light and involves the breakdown of the azide group in the molecule . The process is autocatalytic, meaning it catalyzes itself, leading to a chain reaction .

Biochemical Pathways

The biochemical pathways affected by this compound involve the photolysis of arylazides . Photolysis is a process where a chemical compound is broken down by photons, and it is the key step in the photochemical reactions of this compound .

Pharmacokinetics

The rates of its reactions under certain conditions have been observed . For instance, it has been found that 2-Azidonaphthalenes with different substituents in the 3-position have different rates when pyrolysed in nitrobenzene solution .

Result of Action

The result of the action of this compound is the formation of various intermediates during the photolysis of arylazides . These intermediates have different structures and properties, and their formation is a key part of the mechanism of formation of azo compounds .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . For example, its photoinitiated autocatalytic chain decomposition reaction is initiated by light , and the rates of its reactions vary with temperature .

Biochemical Analysis

Biochemical Properties

2-Azidonaphthalene plays a significant role in biochemical reactions, particularly in photochemical processes. It interacts with various enzymes, proteins, and other biomolecules through its azide group, which can undergo photolysis to generate reactive nitrene intermediates. These intermediates can form covalent bonds with nearby biomolecules, leading to modifications in their structure and function. For example, this compound can interact with cytochrome P450 enzymes, leading to the formation of covalent adducts that inhibit enzyme activity . Additionally, it can bind to proteins and nucleic acids, affecting their stability and function.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This can lead to alterations in gene expression and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in cell signaling, resulting in changes in downstream signaling events . Furthermore, it can induce oxidative stress by generating reactive oxygen species (ROS) during photolysis, which can damage cellular components and affect cell viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves the generation of reactive nitrene intermediates upon photolysis. These intermediates can form covalent bonds with various biomolecules, leading to modifications in their structure and function. For example, this compound can bind to the active site of enzymes, inhibiting their catalytic activity . It can also interact with nucleic acids, causing DNA strand breaks and affecting gene expression. Additionally, the generation of ROS during photolysis can lead to oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under dark conditions but undergoes rapid photolysis upon exposure to light . This photolysis leads to the generation of reactive intermediates that can cause immediate effects on cellular function. Long-term exposure to this compound can result in cumulative oxidative damage and alterations in cellular processes. In in vitro studies, the compound has been shown to degrade over time, leading to a decrease in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and transient changes in cellular function. At high doses, it can cause significant toxicity and adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses include liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular components . The compound can also undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glutathione . These metabolic processes can affect the compound’s stability, bioavailability, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and nucleic acids, affecting its localization and accumulation. In tissues, this compound can be distributed through the bloodstream and accumulate in organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Post-translational modifications and binding to specific proteins can direct this compound to specific organelles, where it can exert its effects. For example, the compound can localize to the mitochondria and induce mitochondrial dysfunction through oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azidonaphthalene can be synthesized through several methods. One common approach involves the diazotization of 2-aminonaphthalene followed by the substitution of the diazonium group with an azide ion. The reaction typically proceeds as follows:

Diazotization: 2-Aminonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Azide Substitution: The diazonium salt is then reacted with sodium azide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.

Chemical Reactions Analysis

2-Azidonaphthalene undergoes various chemical reactions, including:

Thermal Decomposition: Upon heating, this compound decomposes to form naphthyl nitrene, which can further react to form various products.

Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes and alkenes to form triazoles.

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Common Reagents and Conditions:

Thermal Decomposition: Typically conducted at elevated temperatures (e.g., 120°C) in an inert solvent like nitrobenzene.

Cycloaddition Reactions: Often carried out in the presence of a catalyst such as copper(I) or ruthenium.

Reduction: Can be performed using hydride donors like LiAlH₄ or under catalytic hydrogenation conditions.

Major Products:

Thermal Decomposition: Naphthyl nitrene and its subsequent reaction products.

Cycloaddition Reactions: Triazoles.

Reduction: 2-Aminonaphthalene.

Scientific Research Applications

Synthesis and Reactivity

2-Azidonaphthalene serves as a versatile intermediate in the synthesis of various organic compounds. Its azide functional group allows for unique reactivity patterns, particularly in click chemistry and photochemical transformations.

Click Chemistry

The azide group is pivotal in click chemistry, allowing for the formation of triazoles through reactions with alkynes. This method has been extensively utilized to create complex molecules with high efficiency and selectivity.

Case Study:

- A study demonstrated the synthesis of functionalized triazoles from this compound and various terminal alkynes under copper-catalyzed conditions, yielding products with potential applications in drug discovery and material science .

Photochemical Applications

This compound exhibits interesting photochemical properties. Upon irradiation, it can undergo photolytic cleavage to generate reactive intermediates that can participate in further chemical transformations.

Photolysis Studies

Photolysis of this compound has been investigated to understand its behavior under UV light, leading to the formation of naphthyl radicals. These radicals can further react with other substrates to form complex structures.

Findings:

- Research indicates that upon UV irradiation, this compound decomposes to yield naphthyl radicals, which can be trapped by various substrates, demonstrating its utility in radical chemistry .

Material Science Applications

The incorporation of this compound into polymeric systems has shown promise in developing new materials with enhanced properties.

Conductive Polymers

This compound can be polymerized or copolymerized with other monomers to produce conductive polymers. The presence of the azide group facilitates cross-linking and functionalization.

Case Study:

- A recent investigation focused on the synthesis of azide-functionalized polymers using this compound as a building block. The resulting materials exhibited improved electrical conductivity and thermal stability, making them suitable for electronic applications .

Biological Applications

Emerging studies suggest potential biological applications for this compound derivatives, particularly in targeting specific biomolecules.

Anticancer Activity

Some derivatives of this compound have been evaluated for their anticancer properties. The azide group allows for selective targeting of cancer cells through bioorthogonal reactions.

Findings:

- Preliminary studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating a promising avenue for therapeutic development .

Summary and Future Directions

The applications of this compound span across various fields including synthetic chemistry, material science, and biological research. Its unique chemical properties enable innovative approaches to complex molecule synthesis and material development.

Future Research Opportunities

Further research is warranted to explore:

- The full scope of photochemical reactions involving this compound.

- Development of new materials incorporating this compound.

- Detailed biological studies to assess the therapeutic potential of its derivatives.

Data Table: Summary of Applications

Comparison with Similar Compounds

- Phenyl Azide

- Benzyl Azide

- 2-Azidobiphenyl

Biological Activity

2-Azidonaphthalene is an aromatic compound that features an azide functional group attached to a naphthalene ring. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its unique reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, photochemical behavior, and potential applications in drug development.

This compound (CAS Number: 202-974-4) is characterized by its azide (-N₃) group which imparts distinct chemical reactivity. The presence of the naphthalene moiety contributes to its stability and hydrophobicity, making it suitable for various biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that naphthylamine derivatives, including this compound, exhibit notable antimicrobial properties. In one study, various naphthylamine analogs were synthesized and tested against a range of bacterial and fungal strains. The results indicated that certain derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Naphthylamine Derivatives

| Compound | Bacterial Strains | Antifungal Activity |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | Candida albicans |

| 4a | Bacillus subtilis, Pseudomonas aeruginosa | Moderate |

| 5b | Staphylococcus aureus | High |

Photochemical Behavior

The photochemical properties of this compound have also been explored. When subjected to UV irradiation, it can undergo photolytic reactions leading to the formation of reactive intermediates such as azirines . These intermediates can participate in further chemical transformations, potentially leading to biologically active products.

Case Study 1: Synthesis and Evaluation

In a comprehensive study on the synthesis of naphthylamine derivatives, researchers synthesized several compounds including those with azide functionalities. The antimicrobial efficacy was evaluated using agar diffusion methods against standard microbial strains. The findings revealed that compounds with azide groups exhibited enhanced antimicrobial properties compared to their non-azide counterparts .

Case Study 2: Interaction with Human Serum Albumin

Another significant aspect of the biological activity of this compound is its interaction with proteins such as human serum albumin (HSA). Studies have shown that the binding affinity of this compound derivatives to HSA can influence their pharmacokinetic profiles. The intrinsic fluorescence of HSA was measured upon the addition of these compounds, indicating changes in the protein's microenvironment and confirming complex formation .

Properties

IUPAC Name |

2-azidonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-13-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZPXUJOEKTGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175103 | |

| Record name | Naphthalene, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20937-86-4 | |

| Record name | Naphthalene, 2-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the small neighboring group effects observed during the pyrolysis of 2-Azidonaphthalene derivatives?

A1: The minimal rate differences observed when pyrolyzing 2-Azidonaphthalenes with various substituents at the 3-position (nitro, acetyl, benzoyl, methoxycarbonyl) suggest that the transition state during pyrolysis possesses significant quinonoid character []. This observation provides valuable insight into the reaction mechanism and helps researchers understand the factors influencing the reactivity of this compound derivatives.

Q2: How does the structure of this compound contribute to its application in detecting Hydrogen Sulfide (H2S)?

A2: The structure of this compound features a naphthalene ring acting as a two-photon fluorophore and an azide group serving as the recognition unit for H2S []. This design allows for low background fluorescence in the absence of H2S. Upon reaction with H2S, the azide group is modified, leading to a significant fluorescence enhancement detectable by both one-photon and two-photon excitation methods. This property makes this compound derivatives, like the compound NHS1 (6-(benzo[d]thiazol-2'-yl)-2-azidonaphthalene), highly sensitive probes for detecting H2S in biological systems.

Q3: What are the photochemical reactions of this compound under cryogenic conditions?

A3: Upon UV irradiation in a matrix of nitrogen or argon at 12 K, this compound undergoes photolysis to yield didehydrobenzazepines []. Interestingly, this reaction proceeds through the formation of transient intermediates identified as tricyclic azirines. The identification of these intermediates provides valuable insight into the photochemical pathways of this compound and highlights the complex reactivity of this compound under specific conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.